Bicyclo[1.1.1]pentan-2-ylmethanol
Description
Historical Development of Bicyclo[1.1.1]pentane Chemistry
The journey into the chemistry of bicyclo[1.1.1]pentanes has been marked by significant synthetic challenges and breakthroughs.
The parent hydrocarbon, bicyclo[1.1.1]pentane, was first synthesized by Wiberg and co-workers in 1964. acs.org This seminal work laid the foundation for the exploration of this highly strained and intriguing class of molecules. The early synthetic routes were often multi-step and low-yielding, reflecting the inherent difficulty in constructing the caged structure.
A major breakthrough in the field was the synthesis of [1.1.1]propellane, another highly strained cage compound, which serves as a versatile precursor to a wide array of functionalized bicyclo[1.1.1]pentanes. The reaction of [1.1.1]propellane with various reagents has become a cornerstone of modern BCP synthesis. nih.gov Over the years, a multitude of synthetic methods have been developed, including radical additions, organometallic reactions, and photochemical transformations, allowing for the introduction of diverse functional groups at the bridgehead (C1 and C3) positions. acs.orgnih.gov More recently, significant progress has been made in the challenging functionalization of the bridge (C2) position. nih.gov
Topological and Geometrical Aspects of the Bicyclo[1.1.1]pentane Framework
The unique topology and geometry of the bicyclo[1.1.1]pentane core are central to its properties and applications.
The bicyclo[1.1.1]pentane system is characterized by a significant amount of ring strain, estimated to be around 66-68 kcal/mol. acs.org This high strain energy is a consequence of the severe bond angle distortion from the ideal tetrahedral geometry of sp³ hybridized carbon atoms. The molecule can be visualized as two cyclopropane (B1198618) rings sharing a common edge, with the bridgehead carbons having an inverted tetrahedral geometry. Despite this high strain, the BCP core is remarkably stable kinetically.
| Property | Value |
| Strain Energy | ~66-68 kcal/mol |
A key feature of the bicyclo[1.1.1]pentane framework is its exceptional rigidity. Unlike more flexible ring systems, the BCP core does not undergo significant conformational changes. This rigidity results in a well-defined and predictable spatial arrangement of substituents attached to the cage. Substituents at the bridgehead positions (C1 and C3) are directed 180° away from each other, mimicking the para-substitution pattern of a benzene (B151609) ring. acs.org This vectorial presentation is a crucial aspect of its use as a bioisostere.
Positioning of the Methanol (B129727) Moiety in Bicyclo[1.1.1]pentan-2-ylmethanol
In this compound, the hydroxymethyl group (-CH₂OH) is attached to the C2 position, which is one of the three equivalent methylene (B1212753) bridge carbons of the bicyclo[1.1.1]pentane core. The synthesis of such bridge-functionalized BCPs has been a more recent development compared to the more common bridgehead functionalization.
The direct synthesis of this compound is not widely reported in the literature. However, its synthesis can be inferred from the preparation of the closely related compound, bicyclo[1.1.1]pentan-2-ol. One approach to functionalizing the C2 position involves the creation of a radical at this site, followed by trapping with an appropriate functional group. For instance, the synthesis of bicyclo[1.1.1]pentan-2-ol has been achieved, which could then potentially be converted to the corresponding hydroxymethyl derivative through a multi-step sequence.
A more direct, albeit for a substituted analogue, synthesis of a bicyclo[1.1.1]pentanylmethanol derivative has been reported. For example, (3-methylbicyclo[1.1.1]pentan-1-yl)methanol has been synthesized, demonstrating the feasibility of introducing a methanol moiety onto the BCP scaffold. nih.gov Furthermore, a patent describes the preparation of ethyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate. rsc.org These examples, while not the exact target molecule, provide strong evidence for the synthetic accessibility of this compound. The properties of the isomeric (Bicyclo[1.1.1]pent-1-yl)methanol are available and can serve as a useful comparison. nih.gov
The placement of the methanol group at the C2 position introduces a new vector for molecular design, distinct from the linear arrangement of bridgehead substituents. This allows for the exploration of a different region of chemical space, which is of particular interest in the development of novel therapeutic agents and materials. Studies on the thermal properties of hydroxymethyl-substituted BCPs have also been conducted, providing valuable data for their potential applications. researchgate.net
Unique Stereochemical Implications of the C-2 Substitution
Substitution at the C-2 position, or the methylene bridge, introduces distinct stereochemical features compared to the more common bridgehead functionalization. The C-2 position is a secondary carbon, and substitution at this site creates a chiral center. This opens the door to the synthesis of enantioenriched BCP derivatives, which is of paramount importance in the development of chiral drugs. nih.gov
The geometry of a C-2 substituted BCP, such as this compound, positions the substituent in a non-linear fashion relative to any substituents at the bridgehead positions. This three-dimensional arrangement makes C-2 substituted BCPs potential bioisosteres for ortho- or meta-substituted aromatic rings. nih.govresearchgate.netresearchgate.net The rigid BCP cage holds the substituent in a well-defined spatial orientation, which can be exploited for precise interactions with biological targets.
The synthesis of 2-substituted BCPs has historically been challenging. nih.govresearchgate.net However, recent advances have provided new synthetic routes. One notable method involves the synthesis of bicyclo[1.1.1]pentan-2-ol from a corresponding acyl chloride. researchgate.net Other strategies include the direct functionalization of the strong C-H bonds at the bridge position, often through radical-mediated processes. researchgate.netprinceton.edu
Contrast with Bridgehead-Substituted Bicyclo[1.1.1]pentanes
The primary distinction between C-2 and bridgehead-substituted BCPs lies in their geometry and, consequently, their applications.
| Feature | Bridgehead-Substituted BCPs (1,3-disubstituted) | C-2 Substituted BCPs |
| Substitution Pattern | Substituents are at the bridgehead carbons (C-1 and C-3). | Substituent is at the methylene bridge carbon (C-2). |
| Geometry | Substituents have a linear, 180° relationship. acs.orgnih.gov | Creates a chiral center with a non-linear arrangement of substituents. nih.gov |
| Bioisosterism | Primarily used as bioisosteres for para-substituted benzene rings. acs.orgnih.govresearchgate.net | Considered as potential bioisosteres for ortho- or meta-substituted arene rings. nih.govresearchgate.netresearchgate.net |
| Synthetic Accessibility | Generally more accessible, with well-established synthetic methods. acs.orgnih.gov | Synthesis is more challenging, with methods still under active development. nih.govresearchgate.netprinceton.edu |
The vast majority of research and applications involving BCPs have focused on the 1,3-disubstituted isomers due to their straightforward synthesis and their utility as linear spacers. acs.orgnih.govnih.gov The development of synthetic methods for C-2 substituted BCPs, including this compound, is expanding the toolbox of medicinal chemists, allowing for the exploration of new chemical space and the design of novel therapeutic agents with unique three-dimensional structures. nih.govresearchgate.netelsevierpure.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
22287-41-8 |
|---|---|
Molecular Formula |
C6H10O |
Molecular Weight |
98.14 g/mol |
IUPAC Name |
2-bicyclo[1.1.1]pentanylmethanol |
InChI |
InChI=1S/C6H10O/c7-3-6-4-1-5(6)2-4/h4-7H,1-3H2 |
InChI Key |
SXXUUQVEOZCNPY-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC1C2CO |
Origin of Product |
United States |
Synthetic Methodologies for Bicyclo 1.1.1 Pentan 2 Ylmethanol and Its Derivatives
Strategies Involving [1.1.1]Propellane as a Precursor
[1.1.1]Propellane is the most common starting material for accessing the BCP core. rsc.org Its high reactivity stems from the unusual, strained central carbon-carbon bond, which readily undergoes cleavage upon reaction with radicals and anions. nih.govrsc.orgnih.gov This reactivity has been harnessed in a variety of synthetic strategies.
Reactions involving radical reagents are the most frequently employed methods for functionalizing [1.1.1]propellane. nih.govccspublishing.org.cn The process involves the addition of a radical to the central bond of propellane, which breaks to form a more stable bicyclo[1.1.1]pent-1-yl radical intermediate that can be trapped or participate in further reactions. ccspublishing.org.cn This approach is generally more facile than anionic additions. nih.gov
Atom Transfer Radical Addition (ATRA) represents a powerful method for the difunctionalization of [1.1.1]propellane. These reactions typically involve the addition of an organic halide across the central C-C bond.
Initial methods utilized triethylborane (B153662) to initiate the ATRA of alkyl halides with [1.1.1]propellane, providing access to 1-halo-3-substituted BCPs. acs.org While effective, this approach showed limitations in functional group tolerance. acs.org
To overcome these limitations, photoredox catalysis has been successfully applied. acs.orgnih.gov Using photocatalysts like fac-Ir(ppy)₃, the photoredox-catalyzed ATRA of organic halides to [1.1.1]propellane proceeds under mild conditions. acs.orgccspublishing.org.cn This modern approach significantly broadens the substrate scope to include not only activated and unactivated alkyl halides but also highly desirable (hetero)aryl halides, which were unreactive under earlier conditions. acs.orgnih.gov This represents the first application of photoredox catalysis for the functionalization of a carbon-carbon σ-bond. acs.org Recently, a metal-free ATRA reaction using fluoroiodomethyl phenyl sulfoxide (B87167) has been reported to proceed under violet light, yielding novel BCP-substituted fluoromethyl sulfonium (B1226848) reagents. chemrxiv.org
| Initiation Method | Radical Precursor | Key Features |
| Triethylborane | Activated Alkyl Halides | Good for specific alkyl halides but limited functional group tolerance. acs.org |
| Photoredox Catalysis (e.g., Ir(ppy)₃) | Alkyl, Aryl, Heteroaryl Halides | Mild conditions, excellent functional group tolerance, enables use of sp² halides. acs.orgnih.gov |
| Visible Light (Metal-Free) | Fluoroiodomethyl Phenyl Sulfoxide | Forms BCP-fluoromethyl sulfonium reagents. chemrxiv.org |
This table summarizes key Atom Transfer Radical Addition (ATRA) approaches for the functionalization of [1.1.1]propellane.
Multi-component cascade reactions offer an efficient means to construct complex, 1,3-disubstituted BCPs in a single step from simple precursors. researchgate.netchemrxiv.org These processes are typically initiated by the addition of a radical to [1.1.1]propellane, generating a BCP radical intermediate which is then trapped by a third component. manchester.ac.ukacs.org
Visible light-mediated strategies have proven particularly effective. One such approach enables the direct perfluoroalkylation/heteroarylation of [1.1.1]propellane using perfluoroalkyl iodides and heteroarenes, proceeding without the need for a metal catalyst or a photocatalyst. rsc.org Similarly, a three-component reaction involving heteroaryl halides, heterocycles, and [1.1.1]propellane can be achieved using an inexpensive organic photocatalyst to furnish 1,3-diheteroaryl BCPs. acs.org These methods are valued for their operational simplicity and ability to rapidly build molecular complexity. researchgate.netchemrxiv.org
| Reaction Type | Components | Catalyst/Conditions | Product Type |
| Perfluoroalkylation/Heteroarylation | [1.1.1]Propellane, Perfluoroalkyl Iodide, Heteroarene | Visible Light (Catalyst-Free) | 1-Perfluoroalkyl-3-heteroaryl BCPs. rsc.org |
| Diheteroarylation | [1.1.1]Propellane, Heteroaryl Halide, Heterocycle | Organic Photocatalyst / Visible Light | 1,3-Diheteroaryl BCPs. acs.org |
| Amino-functionalization | [1.1.1]Propellane, Electrophilic N-Radical Source, Trapping Agent | Photocatalyst / Reductive Quenching | Diverse Amino-functionalized BCPs. manchester.ac.uk |
| Alkyl-Acylation | [1.1.1]Propellane, Radical Precursor, Vinyl-appended Heterocycle | Visible Light / Photoredox | 1,3-Disubstituted Allylated BCPs. researchgate.net |
This table highlights representative multi-component cascade radical reactions involving [1.1.1]propellane.
The addition of organometallic reagents provides an alternative to radical-based methods for the ring-opening of [1.1.1]propellane. nih.gov This strategy involves the addition of a carbon-centered nucleophile to the propellane core, generating a bridgehead BCP-organometallic intermediate that can be subsequently trapped by an electrophile. nih.gov
A range of organometallic compounds has been employed, including Grignard reagents (aryl, alkyl, alkenyl), organolithiums, and organozincs. nih.govnih.gov For instance, the addition of aryl Grignard reagents often requires heating in a sealed tube. nih.gov More recently, highly regioselective additions of allylic zinc halides and various zinc enolates to [1.1.1]propellane have been developed. nih.gov These reactions proceed under mild conditions to form zincated BCPs, which can be trapped with a wide array of electrophiles, including acyl chlorides and aryl halides, to generate highly functionalized BCP derivatives. nih.gov A notable application is the one-step synthesis of a BCP-analogue of the opioid pethidine. nih.gov
| Organometallic Reagent | Intermediate | Trapping Electrophile (Example) |
| Grignard Reagents (R-MgX) | BCP-Magnesium Halide | Aryl Halides (via transmetalation/cross-coupling). rsc.org |
| Allylic Zinc Halides | BCP-Zinc Halide | Acyl Chlorides, Tosyl Cyanide, Allyl Halides. nih.gov |
| Zinc Enolates | BCP-Zinc Enolate | Copper-catalyzed allylation, Palladium-catalyzed cross-coupling. nih.gov |
| 2-Azaallyl Anions (from Ketimines) | BCP Anion | Iodobenzene, Boronic Esters. rsc.org |
This table outlines the use of organometallic reagents in the synthesis of functionalized bicyclo[1.1.1]pentanes.
Photochemistry offers distinct and scalable methods for constructing the BCP core from [1.1.1]propellane. Beyond the photoredox-catalyzed radical reactions discussed previously, direct photochemical additions are also highly valuable.
A key industrial-scale example is the photochemical reaction between [1.1.1]propellane and diacetyl. nih.govacs.org This process can be conducted in a flow reactor, allowing for the production of 1,1'-(bicyclo[1.1.1]pentane-1,3-diyl)diethanone on a kilogram scale. nih.gov This diketone is a critical intermediate, as a subsequent haloform reaction converts it to bicyclo[1.1.1]pentane-1,3-dicarboxylic acid. nih.govacs.org This diacid is arguably the most important building block for accessing a vast array of medchem-relevant BCP derivatives through stepwise modification of the carboxylic acid groups. nih.govacs.org Further transformations of this diacid can lead to diols, diamines, and other functionalized building blocks. nih.gov
Radical Addition Reactions with [1.1.1]Propellane
Synthetic Approaches from Bicyclo[1.1.0]butane Precursors
While less common than routes from [1.1.1]propellane, the synthesis of the BCP skeleton can also be achieved starting from bicyclo[1.1.0]butane (BCB) precursors. One classical approach involves the addition of a dihalocarbene to a bicyclo[1.1.0]butane. nih.gov This cycloaddition reaction forms a dihalo-substituted bicyclo[1.1.1]pentane. Subsequent radical-based dehalogenation of this intermediate affords the parent bicyclo[1.1.1]pentane core. nih.gov An early synthesis of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid utilized a substituted bicyclo[1.1.0]butane derived from cyclobutanone (B123998) as a key intermediate. nih.govacs.org More recently, a photocatalytic [2π + 2σ] cycloaddition between bicyclo[1.1.0]butanes and aldehydes has been reported to access bridge-functionalized BCPs. researchgate.net
Strain-Release Processes
The high ring strain of bicyclo[1.1.1]pentane precursors is a powerful driving force in its synthesis. Many advances in constructing the BCP framework are propelled by the strain-release ring-opening of highly strained molecules like [1.1.1]propellane. nih.gov The addition of radicals or organometallic compounds across the central bond of [1.1.1]propellane is a well-established method for creating bridgehead-substituted BCPs. chemrxiv.orgnih.gov
Another critical precursor class is bicyclo[1.1.0]butanes (BCBs), which also undergo strain-release reactions to form larger bicyclic systems. For instance, [2π + 2σ] cycloadditions of BCBs with alkenes can produce bicyclo[2.1.1]hexanes, demonstrating the utility of their inherent strain in synthetic transformations. nih.gov While these methods are foundational for building the BCP core, their direct application to synthesize C2-substituted derivatives like bicyclo[1.1.1]pentan-2-ylmethanol is often part of a multi-step sequence.
Carbene Insertion Reactions
A more direct route to functionalized BCPs involves the insertion of a carbene into the central C-C bond of a bicyclo[1.1.0]butane (BCB). researchgate.net This strategy has recently been realized for the synthesis of 1,2,3-trisubstituted BCPs, which are valuable as bioisosteres for polysubstituted benzenes. chemrxiv.org
This method utilizes triftosylhydrazones as stable and safe carbene precursors, which, under catalytic conditions, insert into the BCB framework. chemrxiv.org The reaction is operationally straightforward and avoids the use of the highly reactive and difficult-to-handle [1.1.1]propellane. chemrxiv.org Computational analysis suggests the reaction proceeds through the addition of a triplet carbene intermediate into the C-C bond of the BCB. chemrxiv.org This approach is significant as it allows for the direct installation of substituents at the C2 position, providing access to a novel chemical space and facilitating the synthesis of complex BCPs. chemrxiv.orgchemrxiv.org
Direct C-H Functionalization of Bicyclo[1.1.1]pentane Cores
Direct C-H functionalization has emerged as a powerful tool for the late-stage modification of BCPs, allowing for the introduction of functional groups without de novo synthesis. This is particularly challenging for the BCP core due to the high bond dissociation energies of its C-H bonds, but several selective methods have been developed. springernature.comnih.gov
Selective Functionalization of Secondary and Tertiary C-H Bonds
The BCP scaffold contains two types of C-H bonds: tertiary bonds at the two bridgehead positions (C1 and C3) and secondary bonds at the three bridge positions (C2, C4, C5). Differentiating between these positions is key to selectively synthesizing desired isomers.
Tertiary C-H Functionalization (Bridgehead): Significant success has been achieved in functionalizing the tertiary C-H bonds. Dirhodium catalysts, such as Rh₂(S-TCPTAD)₄, have been shown to selectively catalyze the insertion of donor/acceptor carbenes into the tertiary C-H bond with high yield and enantioselectivity, leaving the secondary C-H bonds untouched. springernature.comnsf.gov This selectivity is attributed to the stabilization of the developing positive charge across the BCP framework during the transition state. springernature.com Another approach involves the iridium-catalyzed borylation of the bridgehead C-H bond, a reaction that was previously unobserved for tertiary C-H bonds and shows high selectivity over other C-H bonds within the molecule. chemrxiv.orgnih.gov
Secondary C-H Functionalization (Bridge): Functionalizing the stronger, less reactive secondary C-H bonds at the C2 position is more challenging. One successful strategy involves a hydrogen atom transfer (HAT) mechanism to selectively activate a bridge C-H bond, allowing for the installation of a bromine atom. nih.gov This brominated intermediate serves as a versatile handle for subsequent cross-coupling reactions. nih.gov Additionally, directed C-H functionalization, where a directing group guides a catalyst to a specific C-H bond, has been developed for the C2 position. nih.gov These methods provide crucial access to 2-substituted BCPs, a class of compounds that has been historically difficult to synthesize. researchgate.net
Metal-Catalyzed C-H Activation Pathways
Metal catalysts are central to the selective functionalization of the BCP core's C-H bonds. Different metals and ligand systems provide distinct reactivity and selectivity.
Dirhodium-Catalyzed Pathways: Chiral dirhodium complexes are highly effective for enantioselective C-C bond formation at the tertiary C-H bonds of BCPs. nsf.gov These reactions involve the intermolecular insertion of a rhodium-carbene intermediate, generated from a diazo compound, into the C-H bond. nsf.govresearchgate.net The choice of the chiral ligand on the dirhodium catalyst is critical for achieving high stereoselectivity. nsf.gov
Palladium-Catalyzed Pathways: Palladium catalysis is particularly useful for directed C-H functionalization at the C2 position. In these methods, a directing group, such as a pyridine (B92270) N-oxide, is first installed on the BCP substrate. nih.gov This group coordinates to the palladium center, positioning it to selectively activate a nearby C2-H bond in a cyclometalation step. nih.gov The resulting palladacycle can then react with various partners to install new functional groups. nih.gov
Iridium-Catalyzed Pathways: Iridium catalysts have enabled the previously elusive borylation of tertiary C-H bonds at the BCP bridgehead. chemrxiv.orgnih.gov This undirected method is highly selective and tolerates a wide range of functional groups, making it suitable for late-stage functionalization of complex molecules. nih.gov
The table below summarizes key metal-catalyzed C-H functionalization reactions on the BCP core.
| Catalyst System | Target Position | Reaction Type | Substrate | Product | Reference(s) |
| Rh₂(TCPTAD)₄ | Tertiary (C1/C3) | C-H Insertion | 1-Aryl-BCP + Diazoacetate | 1-Aryl-3-(alkylacetate)-BCP | nsf.gov |
| Ir catalyst / 2-methylphenanthroline | Tertiary (C1/C3) | C-H Borylation | Substituted BCP + B₂pin₂ | 3-Boryl-BCP derivative | nih.gov, chemrxiv.org |
| Pd(OAc)₂ / Pyridine N-oxide DG | Secondary (C2) | Directed C-H Arylation | BCP with Directing Group | C2-Aryl-BCP derivative | nih.gov |
| Ir/Ni Photoredox | Secondary (C2) | C-H Bromination -> Arylation | Carboxylated BCP | C2-Aryl-BCP derivative | nih.gov |
Synthesis of Bicyclo[1.1.1]pentan-2-ol Intermediates
Bicyclo[1.1.1]pentan-2-ol is a crucial intermediate for accessing C2-functionalized BCPs, including the target compound this compound. The synthesis of this intermediate can be accomplished through several routes, most notably via the photochemical rearrangement of cyclobutyl ketones. nih.govresearchgate.net
Formal γ-C−H Functionalization Routes for Cyclobutyl Ketones
A highly effective strategy for synthesizing bicyclo[1.1.1]pentan-2-ol intermediates is through a formal γ-C−H functionalization of readily available cyclobutyl ketones. nih.govbohrium.comresearchgate.net This process occurs via a Norrish-Yang Type II reaction, which involves an intramolecular γ-hydrogen abstraction by the excited ketone, followed by cyclization to form the strained bicyclic alcohol. nih.govnih.gov
The two-step sequence involves:
Norrish-Yang Cyclization: A cyclobutyl aryl ketone is subjected to UV light, promoting an intramolecular hydrogen abstraction from the γ-carbon of the cyclobutane (B1203170) ring by the excited carbonyl group. This leads to the formation of a 1,4-diradical intermediate which then cyclizes to yield the corresponding aryl-substituted bicyclo[1.1.1]pentan-2-ol. nih.govbohrium.com
Further Functionalization: The resulting bicyclo[1.1.1]pentan-2-ol is a stable intermediate that can be isolated. nih.gov It can then be used in subsequent transformations, such as a palladium-catalyzed, strain-release C-C bond cleavage to produce cis-1,3-disubstituted cyclobutanes, demonstrating the synthetic versatility of this intermediate. nih.govresearchgate.netnih.gov
This photochemical route provides a powerful method for accessing C2-hydroxylated BCPs from simple starting materials. nih.govresearchgate.net
The table below provides examples of bicyclo[1.1.1]pentan-2-ol intermediates synthesized via this methodology.
| Starting Cyclobutyl Ketone | Bicyclo[1.1.1]pentan-2-ol Product | Yield | Reference |
| Phenyl(cyclobutyl)methanone | 2-Phenylbicyclo[1.1.1]pentan-2-ol | 85% | nih.gov |
| (4-Methoxyphenyl)(cyclobutyl)methanone | 2-(4-Methoxyphenyl)bicyclo[1.1.1]pentan-2-ol | 81% | nih.gov |
| (4-(Trifluoromethyl)phenyl)(cyclobutyl)methanone | 2-(4-(Trifluoromethyl)phenyl)bicyclo[1.1.1]pentan-2-ol | 88% | nih.gov |
| (Thiophen-2-yl)(cyclobutyl)methanone | 2-(Thiophen-2-yl)bicyclo[1.1.1]pentan-2-ol | 75% | nih.gov |
Construction of Functionalized Bicyclo[1.1.1]pentane Scaffolds via Intramolecular Cyclization
While the majority of synthetic routes to BCPs rely on the functionalization of [1.1.1]propellane, intramolecular cyclization strategies have emerged as a powerful alternative for accessing multi-substituted BCPs. nih.gov These methods often provide access to substitution patterns that are challenging to obtain through traditional propellane-based chemistry.
One notable approach involves the intramolecular coupling of cyclobutane-tethered sulfonyl hydrazones and boronic esters. This strategy enables the construction of not only the common 1,3-disubstituted BCPs but also the less explored multi-substituted BCPs, including those with substituents at the C1, C2, and C3 positions. nih.gov The process starts from readily available cyclobutanones and offers a modular route to a variety of caged bicyclic molecules. nih.gov A key advantage of this method is the generation of a pendant bridgehead boronic ester (Bpin) during the cyclization, which serves as a versatile handle for further downstream functionalization. nih.gov
Another innovative intramolecular approach to 2-substituted BCPs involves a sequence of two distinct diazo carbene reactions. chemrxiv.org The first step is a dirhodium-mediated cyclization to form a bicyclo[1.1.0]butane, which proceeds in near-quantitative yield. This is followed by a photoinduced triplet energy transfer-catalyzed carbene formation that undergoes a radical addition across the strained central C–C bond of the bicyclo[1.1.0]butane. chemrxiv.org This methodology provides rapid access to a range of novel 2-substituted BCPs in moderate to good yields and has been successfully applied in a one-pot, two-reaction sequence. chemrxiv.org Computational studies support the proposed mechanism involving a triplet carbene intermediate. chemrxiv.org
Stereoselective and Enantioselective Synthetic Considerations
The synthesis of chiral BCPs, particularly those with a stereocenter adjacent to the cage structure like this compound, represents a significant challenge in synthetic organic chemistry. researchgate.netacs.org The development of stereoselective and enantioselective methods is crucial for exploring the three-dimensional chemical space and for the synthesis of enantiopure drug candidates. researchgate.net
Control of Chirality in Bicyclo[1.1.1]pentane Construction
Significant progress has been made in the catalytic asymmetric synthesis of α-chiral BCPs, where the stereocenter is directly attached to the bicyclic core. These methods often involve the direct, asymmetric functionalization of [1.1.1]propellane. acs.orgresearchgate.net
One successful strategy employs a multicomponent, iridium-catalyzed asymmetric allylic substitution. researchgate.net In this process, a BCP-Grignard reagent, formed in situ from [1.1.1]propellane, undergoes a reaction with a racemic allylic carbonate in the presence of a chiral iridium/phosphoramidite catalyst to yield α-chiral allylic BCPs with high enantioselectivity. researchgate.net A related approach utilizes an N-heterocyclic carbene (NHC) as a chiral catalyst for the asymmetric allylic alkylation of an in situ formed BCP-Grignard reagent with an allylic phosphate, also affording α-chiral 1,3-difunctionalized BCPs with excellent regio- and enantioselectivity. acs.orgnih.gov A notable feature of this latter method is the absence of a transition metal. acs.orgnih.gov
Dual catalytic systems combining photocatalysis and organocatalysis have also proven effective. researchgate.netresearchgate.net One such system utilizes a photocatalyst and an organocatalyst to generate a chiral α-iminyl radical cation intermediate. This intermediate then reacts with [1.1.1]propellane, simultaneously installing a stereocenter and opening the strained ring system to produce α-chiral BCPs in high yield and enantioselectivity. researchgate.net
Furthermore, the enantioselective synthesis of 2-substituted BCPs has been achieved through a nitrogen-atom insertion-and-deletion strategy. nih.gov This method involves a chiral Brønsted acid-catalyzed enantioselective cycloaddition of bicyclo[1.1.0]butanes with imines, followed by the deletion of the nitrogen atom from the resulting aza-bicyclo[2.1.1]hexanes with good retention of enantiopurity. nih.gov
For the direct synthesis of enantiomerically enriched bicyclo[1.1.1]pentane-containing alcohols, asymmetric transfer hydrogenation (ATH) of the corresponding ketones has been demonstrated to be an effective method. acs.orgacs.org This approach has been successfully applied to the synthesis of a BCP analog of the antihistamine drug neobenodine, showcasing its utility in preparing medicinally relevant chiral molecules. acs.org
Reactivity and Functionalization Strategies for Bicyclo 1.1.1 Pentan 2 Ylmethanol Scaffold
Chemical Transformations of the Methanol (B129727) Functional Group
The secondary alcohol of the bicyclo[1.1.1]pentane core presents unique reactivity challenges, primarily due to the high strain of the cage structure and the instability of a potential carbocation at the bridge position. nih.gov
Oxidation Reactions to Carbonyl Derivatives
The oxidation of the secondary alcohol on the BCP bridge to the corresponding ketone is a key transformation. The parent bicyclo[1.1.1]pentan-2-ol, a close analog of the target compound, can be synthesized via Baeyer–Villiger oxidation of specific ketones followed by hydrolysis. nih.gov The subsequent oxidation of these bridge alcohols to ketones has been achieved using various reagents.
Notably, the asymmetric transfer hydrogenation (ATH) of bicyclo[1.1.1]pentyl ketones can produce chiral alcohols with high enantiomeric excess. acs.org The reverse reaction, the oxidation of the resulting alcohol, can be accomplished using reagents like manganese dioxide (MnO2). acs.org This provides a direct pathway to convert BCP-containing secondary alcohols into their corresponding ketones. acs.org While some oxidation methods are applied to C1-substituted derivatives, the principles are applicable. For instance, oxidizing agents such as potassium permanganate (B83412) or chromium trioxide can convert related ketones to carboxylic acids.
Table 1: Selected Oxidation Reactions on BCP Alcohols
| Starting Material | Reagent(s) | Product | Reference |
|---|---|---|---|
| Bicyclo[1.1.1]pentyl-substituted secondary alcohol | MnO2 | Bicyclo[1.1.1]pentyl ketone | acs.org |
| Phenyl(3-substituted-bicyclo[1.1.1]pentan-1-yl)methanol | Oxidizing agents | Corresponding ketones or carboxylic acids |
Esterification and Etherification Reactions
Esterification and etherification of the hydroxyl group on the BCP scaffold provide crucial pathways for diversification. Esterification of related BCP alcohols, such as (3-iodobicyclo[1.1.1]pentan-1-yl)methanol, has been documented in the synthesis of fragrance compounds. researchgate.net
However, the etherification of BCP alcohols presents a significant challenge. synthical.comchemrxiv.org Traditional base-mediated etherification methods often fail due to a base-induced decomposition pathway of the BCP alcohol substrate. synthical.comchemrxiv.org To circumvent this, a practical method has been developed that avoids basic conditions. This strategy involves the activation of the BCP-alcohol as a trichloroacetimidate, which then undergoes an acid-catalyzed reaction with another alcohol to form the desired ether. synthical.comchemrxiv.org This represents the first general method for the direct alkylation of BCP alcohols. synthical.com
Table 2: Acid-Catalyzed Etherification of BCP-Alcohols via Trichloroacetimidate Intermediate
| BCP-Alcohol | Coupling Partner (Alcohol) | Product | Yield | Reference |
|---|---|---|---|---|
| 3-Phenylbicyclo[1.1.1]pentan-1-ol | Benzyl alcohol | 1-(Benzyloxy)-3-phenylbicyclo[1.1.1]pentane | 65% | synthical.com |
| 3-Phenylbicyclo[1.1.1]pentan-1-ol | Isopropanol | 1-Isopropoxy-3-phenylbicyclo[1.1.1]pentane | 36% | synthical.com |
Halogenation and Subsequent Nucleophilic Substitutions
Direct conversion of the bridge alcohol to a halide via reactions that proceed through a carbocation intermediate is problematic. For instance, attempts at halogenative deoxygenation of bicyclo[1.1.1]pentan-2-ol using Appel conditions led to the fragmentation of the strained BCP core, highlighting the instability of the putative bridge carbocation. nih.gov
Despite this instability, direct halogenation of the BCP bridge has been achieved under specific conditions. Research has shown that treatment of 1,3-disubstituted BCP derivatives with gaseous chlorine can lead to selective dichlorination at the C2 position. nih.gov This selectivity is attributed to the electronic effects of the bridgehead substituents. This method provides a route to bridge-functionalized BCPs that can serve as precursors for further manipulation. nih.gov
Derivatization at Bridgehead Positions (C1 and C3)
While C2 functionalization is an emerging field, derivatization at the C1 and C3 bridgehead positions is well-established and offers the primary route to most BCP-containing building blocks used in medicinal chemistry. nih.govacs.org
Strategies for Introducing Additional Functionality at C1 and C3
The most common precursor for bridgehead-functionalized BCPs is bicyclo[1.1.1]pentane-1,3-dicarboxylic acid. nih.govacs.org This diacid can be synthesized on a large scale through a photochemical reaction between [1.1.1]propellane and diacetyl, followed by a haloform reaction. nih.govacs.org From this key intermediate, a wide array of functional groups can be introduced.
Standard transformations of the carboxylic acid groups allow for the synthesis of alcohols, amines, and amides. researchgate.net For example, reduction of the carboxylic acid or its ester derivative with reagents like borane (B79455) dimethyl sulfide (B99878) complex (BH3·Me2S) yields the corresponding hydroxymethyl group. researchgate.net The Curtius rearrangement of a carboxylic acid can be employed to produce an amine at the bridgehead position. nih.govacs.org These transformations provide access to a diverse set of BCP building blocks, including alcohols, amines, trifluoroborates, and amino acids, suitable for drug discovery programs. nih.govresearchgate.net
Cross-Coupling Methodologies for Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid and Related Intermediates
Transition-metal-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, and they have been successfully applied to the BCP scaffold. These methods often start with derivatives of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.
One innovative approach involves the nickel-catalyzed decarboxylative cross-coupling of BCP redox-active esters (derived from the corresponding carboxylic acids) with (hetero)aryl bromides. nih.gov This reaction is enabled by the formation of a photoactive electron donor–acceptor (EDA) complex and proceeds without the need for pre-formed organometallic reagents. nih.gov This strategy allows for the direct coupling of the BCP core to various aromatic systems.
Furthermore, iron-catalyzed Kumada-type cross-coupling reactions have been developed, which pair 1-iodo-BCPs (accessible from the carboxylic acid) with aryl and heteroaryl Grignard reagents. researchgate.net This represents a significant advance, as it is the first general use of iodo-BCPs as electrophiles in cross-coupling. researchgate.net These methodologies provide robust and versatile routes for the late-stage functionalization of the BCP scaffold, enabling the synthesis of complex drug analogues. nih.govresearchgate.net
Table 3: Cross-Coupling Strategies for Bridgehead Functionalization
| BCP Substrate Type | Coupling Partner | Catalyst System | Product Type | Reference |
|---|---|---|---|---|
| BCP Redox-Active Ester | (Hetero)aryl Bromide | Nickel / Photoactive EDA Complex | BCP-(Hetero)aryl | nih.gov |
| 1-Iodo-BCP | Aryl/Heteroaryl Grignard Reagent | Iron catalyst | 1-Aryl-BCP | researchgate.net |
| BCP-Zinc Reagent | Aryl Halide | Palladium or Nickel catalyst | BCP-Aryl (Negishi) | nih.gov |
Functionalization at Bridge Positions (C2) and its Impact on Bicyclo[1.1.1]pentan-2-ylmethanol
The functionalization of the secondary bridge positions of the BCP framework has historically been challenging. nih.govnih.gov However, recent advancements have provided pathways to access these previously underexplored derivatives.
The introduction of substituents at the C2 position of the BCP scaffold is an emerging field with significant potential. nih.gov While direct C-H functionalization of the strong bridge C-H bonds is challenging, several strategies have been developed. springernature.comprinceton.edu
One approach involves the use of pre-functionalized starting materials to construct the BCP core with the desired C2-substituent already in place. researchgate.net For instance, 1-dialkylamino-2-alkylbicyclo[1.1.1]pentanes have been synthesized from prefunctionalized precursors. researchgate.net Another strategy involves the synthesis of 2,2-difluorobicyclo[1.1.1]pentanes through the insertion of difluorocarbene into bicyclo[1.1.0]butanes. nih.gov
More recently, methods for the direct functionalization of the BCP bridge C-H bonds have been developed. princeton.edu A unified platform for the 2-arylation and 2-amination of BCPs has been established using a combination of hydrogen atom transfer (HAT) and photoredox catalysis. princeton.edu This strategy involves the initial C-H bromination of the BCP bridge to form a key linchpin intermediate, which can then be further functionalized. princeton.edu Additionally, programmable late-stage functionalization of bridge-substituted BCP bis-boronates has been reported, allowing for sequential derivatization at both the C2 and C3 positions. elsevierpure.com This method takes advantage of the different reactivity of the C2- and C3-boronic pinacol (B44631) esters. elsevierpure.com
Enantioselective C-H functionalization of BCPs at the tertiary C-H bond has also been achieved using dirhodium catalysts, providing access to chiral substituted BCPs without compromising the bicyclic core. springernature.comnsf.gov This method has been shown to be highly selective for the tertiary position over the secondary bridge positions. springernature.com
Table 1: Selected Methods for C2-Functionalization of Bicyclo[1.1.1]pentane Derivatives
| Method | Reagents/Catalyst | Type of Functionalization | Reference |
| Carbene Insertion | Difluorocarbene | 2,2-Difluoro | nih.gov |
| Hydrogen Atom Transfer/Photoredox Catalysis | HAT reagent, Photoredox catalyst | 2-Arylation, 2-Amination | princeton.edu |
| Programmable Bis-functionalization | Boronating agent, Cross-coupling catalysts | Sequential C2 and C3 functionalization | elsevierpure.com |
| Enantioselective C-H Insertion | Chiral dirhodium catalyst | C-C bond formation at tertiary C-H | springernature.comnsf.gov |
| From Pre-functionalized Starting Materials | N/A | 1-Dialkylamino-2-alkyl | researchgate.net |
For example, the introduction of substituents at C2 has been shown to reduce the C1–C2–C3 bond angle, an effect attributed to the Thorpe–Ingold effect. nih.gov This geometric change can impact the reactivity of adjacent functional groups. The stability of the BCP core itself can also be affected. While the BCP moiety is generally kinetically stable, increased strain at the bridge position can lead to instability. nih.govsemanticscholar.org For instance, 2-substituted bicyclo[1.1.1]pentan-2-ol alkoxides are known to be unstable. nih.gov
The nature of the C2 substituent also plays a crucial role. The presence of a phenyl substituent, for instance, can stabilize radical intermediates, facilitating certain reactions. chemrxiv.orgchemrxiv.org Computational studies have highlighted the importance of such stabilizing groups in affording the desired BCP products. chemrxiv.orgchemrxiv.org
Radical Reactions Involving this compound Derivatives
Radical reactions have proven to be a powerful tool for the synthesis and functionalization of bicyclo[1.1.1]pentane derivatives. bohrium.com The unique structure of the BCP core allows it to participate in a variety of radical processes.
The Photo-Hunsdiecker reaction provides a metal-free method for generating iodo-bicyclo[1.1.1]pentanes from the corresponding carboxylic acids. chemrxiv.orgchemrxiv.org This reaction proceeds at room temperature and furnishes valuable halogenated intermediates that can be used in subsequent transformations. chemrxiv.orgchemrxiv.org These iodo-BCP derivatives have been shown to react with nucleophiles such as amines and thiols to yield substituted bicyclo[1.1.0]butane products. chemrxiv.orgchemrxiv.org This transformation represents a skeletal editing process, converting the BCP framework into a different strained ring system. chemrxiv.org
A visible light-triggered cascade atom transfer radical addition (CATRA) has been developed for the synthesis of complex BCP scaffolds. researchgate.netchemrxiv.orgchemrxiv.org This one-step, three-component radical process is operationally simple and utilizes readily available starting materials, including simple alkenes, alkyl iodides, and [1.1.1]propellane. researchgate.netchemrxiv.orgchemrxiv.org The reaction is insensitive to air and moisture, making it a practical method for generating diverse BCP structures. chemrxiv.org The mechanism involves a photoredox catalytic cycle and a radical chain process. researchgate.netchemrxiv.org This strategy has been successfully applied to the gram-scale synthesis of BCP analogues of several bioactive molecules. researchgate.netchemrxiv.org
Table 2: Key Radical Reactions Involving Bicyclo[1.1.1]pentane Derivatives
| Reaction | Key Features | Product Type | Reference |
| Photo-Hunsdiecker Reaction | Metal-free, room temperature | Iodo-bicyclo[1.1.1]pentanes | chemrxiv.orgchemrxiv.org |
| Cascade Atom Transfer Radical Addition (CATRA) | Visible light-triggered, one-step, three-component | Complex, multi-substituted BCPs | researchgate.netchemrxiv.orgchemrxiv.org |
Strain-Release Reactions of Bicyclo[1.1.1]pentane Systems with Exocyclic Bonds
The high ring strain energy of the bicyclo[1.1.1]pentane system, estimated to be around 66.6 kcal/mol, is a key driver of its reactivity. semanticscholar.org While generally kinetically inert, the BCP core can undergo strain-release reactions, particularly when an exocyclic double bond is present. semanticscholar.org These reactions offer a pathway to more complex, often larger, bicyclic systems.
An example of such a transformation is the photochemical formal [4+2] reaction of BCP imines to form bicyclo[3.1.1]heptanes (BCHeps). semanticscholar.org This ring expansion represents an unusual mode of BCP reactivity. semanticscholar.org Similarly, strain-release transformations of the related bicyclo[1.1.0]butanes (BCBs), which can be accessed from BCPs, are well-documented. researchgate.netrsc.orgresearchgate.net These reactions, often involving cleavage of the central, highly strained C-C bond, provide access to a variety of cyclobutane (B1203170) and other bicyclic systems. researchgate.net The reactivity of these strained systems can be tuned by the nature of the substituents present on the ring. researchgate.net
Theoretical and Computational Chemistry of Bicyclo 1.1.1 Pentane Systems and Derivatives
Quantum Mechanical Studies of Bicyclo[1.1.1]pentane Electronic Structure
Quantum mechanical calculations have been instrumental in elucidating the electronic nature of BCP systems. These studies have explored the bonding, charge distribution, and polarizability of the BCP core, offering explanations for its remarkable stability despite high strain energy (66.6 kcal mol⁻¹). acs.org
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure of BCP derivatives. DFT calculations have been employed to analyze various aspects, from the fundamental bonding in heteroelemental BCP analogues to the subtle electronic effects governing reaction selectivity. scm.com
One area of focus has been the transmission of electronic substituent effects through the BCP framework. Studies on molecules of the formula Ph-[C(CH₂)₃C]n-X have shown that the BCP cage can transmit long-range polar effects, as well as short-range electronegativity and π-transfer effects, due to significant electron density within the cage and hyperconjugative interactions. nih.gov For instance, in Ph-C(CH₂)₃C-X systems, the deformation of the BCP cage is primarily influenced by the electronegativity of the substituent X. nih.gov
DFT has also been crucial in understanding the reactivity of [1.1.1]propellane, the precursor to many BCPs. Calculations revealed that the diverse reactivity of [1.1.1]propellane with anions, radicals, and cations is not solely driven by strain relief but is facilitated by the delocalization of electron density over the propellane cage during the reaction. acs.orgnih.govrsc.org A benchmark study highlighted the necessity of using double-hybrid DFT methods, such as B2GP-PLYP-D3BJ with a triple-ζ quality basis set, to accurately describe the geometric and electronic features of these strained systems. nih.govrsc.org
Furthermore, DFT calculations have been used to rationalize the regioselectivity observed in the functionalization of BCPs. For example, in the dirhodium-catalyzed C-H functionalization of 1-substituted BCPs, DFT computations showed a significant free energy preference for insertion at the tertiary C-H bond over the secondary C-H bonds, a preference not fully explained by bond dissociation energies alone. nsf.gov These calculations also helped to understand the selective formation of specific isomers in the polyhalogenation of BCP dicarboxylic acids by determining their relative strain energies. nih.gov
| Reaction Site | Calculated Free Energy Barrier (kcal/mol) | Computed Bond Dissociation Energy (kcal/mol) |
|---|---|---|
| Tertiary C-H | 19.7 | 110.8 |
| Secondary C-H | 22.8 | 111.3 |
High-level ab initio calculations have provided benchmark data for the NMR spectra of [1.1.1]propellane and bicyclo[1.1.1]pentane. psu.edursc.orgresearchgate.net These studies have shown that while NMR shielding constants are primarily dependent on the basis set used, spin-spin coupling constants, especially carbon-carbon couplings, are highly sensitive to the inclusion of electron correlation. psu.edursc.orgresearchgate.net For instance, methods like the multi-configurational self-consistent field (MCSCF) linear response method have been employed to accurately calculate these parameters. psu.eduresearchgate.net The choice of basis set is critical, with correlation-consistent basis sets like cc-pVTZ being used for geometry optimizations at the MP2 level. psu.eduresearchgate.net
The analysis of the electronic charge densities using the Quantum Theory of Atoms in Molecules (QTAIM) has also been performed with various levels of theory (HF, MP2, CCSD, B3LYP, M06, and M062X) and the Dunning AVTZ basis set to understand properties like molecular polarizability and Raman scattering intensities. nih.gov These studies require numerically accurate atomic partitioning, which places stringent demands on the numerical integration, particularly for highly strained structures like BCP. nih.gov
| Property Investigated | Ab Initio Method | Basis Set | Reference |
|---|---|---|---|
| NMR Spectra (Shielding and Coupling Constants) | MCSCF, MP2, CCSD | cc-pVTZ, and other large basis sets for NMR | psu.edursc.orgresearchgate.net |
| Raman Scattering Intensities and Polarizability | HF, MP2, CCSD, B3LYP, M06, M062X | AVTZ | nih.gov |
| NMR Coupling Constants (Through-space transmission) | IPPP approach | 6-31G, 6-31G*, 6-31G** | rsc.org |
Analysis of Reaction Mechanisms and Transition States
Computational chemistry plays a pivotal role in dissecting the complex reaction mechanisms involving BCPs and their precursors. By modeling transition states and reaction pathways, researchers can gain a deeper understanding of selectivity and reactivity.
Computational studies have been key to understanding the remarkable regioselectivity observed in C-H functionalization reactions of BCPs. nsf.govspringernature.com In the dirhodium-catalyzed carbene insertion into 1-aryl-BCPs, DFT calculations revealed that the transition state for insertion into the tertiary C-H bond is 3.1 kcal/mol lower in free energy than insertion into a secondary C-H bond. nsf.gov This substantial energy difference, which cannot be explained by the minor difference in bond dissociation energies (0.5 kcal/mol), accounts for the exclusive formation of the tertiary C-H insertion product. nsf.gov
Similarly, in the palladium-mediated directed C(2)-H functionalization of BCPs, a combination of DFT calculations and experimental studies was used to understand why initial attempts were unsuccessful. nih.gov These investigations showed that while cyclometalation at Pd(II) was kinetically feasible, it was thermodynamically unfavorable with certain directing groups and ligands. nih.gov The computational models helped predict that changing the directing group or the supporting ligand would lead to stable palladacycle intermediates, which was confirmed experimentally. nih.gov
The origin of stereoselectivity in catalyst-mediated reactions involving BCPs has also been a subject of computational inquiry. In the enantioselective C-H functionalization of BCPs with donor/acceptor carbenes catalyzed by a chiral dirhodium complex, Rh₂(S-TCPTAD)₄, high levels of enantioselectivity were achieved. nsf.govresearchgate.net DFT calculations on model systems are often used in such cases to analyze the transition states leading to the different stereoisomers. By comparing the energies of these transition states, the factors controlling the stereochemical outcome, such as steric and electronic interactions between the substrate, carbene, and the chiral ligands of the catalyst, can be identified.
The ring-opening of [1.1.1]propellane is the most common route to BCPs, and computational studies have been essential in mapping out the mechanistic pathways of these transformations. acs.org The reaction of [1.1.1]propellane is not always a simple strain-release process. For instance, its reactivity with anions, radicals, and cations is thought to be governed by the delocalization of electron density in the transition state. acs.orgnih.govrsc.org
In the copper-catalyzed ring-opening of [1.1.1]propellane with alkynes, computational results suggest a mechanism involving the formation of a copper acetylide, which coordinates to the central bond of the propellane, leading to ring-opening and subsequent carbene insertion. acs.org In another example, the nickel(0)-catalyzed cyclopropanation using [1.1.1]propellane as a carbene precursor, computational studies supported the initial formation of a Ni(0)-[1.1.1]propellane complex followed by a concerted double C-C bond activation to form a key 3-methylenecyclobutylidene-nickel intermediate. researchgate.net
Conformational Analysis and Potential Energy Surfaces
The conformational landscape of a molecule is dictated by its potential energy surface (PES), which maps the energy of the molecule as a function of its geometry. For bicyclo[1.1.1]pentan-2-ylmethanol, the primary conformational flexibility arises from the rotation of the hydroxymethyl (-CH₂OH) group attached to the bridge carbon.
The BCP cage itself is exceptionally rigid. nih.gov The strained nature of the fused cyclobutane (B1203170) rings severely restricts any low-energy puckering or twisting motions. Therefore, the conformational analysis primarily concerns the orientation of the substituent relative to the cage.
The rotation around the C2-C(substituent) bond is the main point of conformational interest. The potential energy surface for this rotation is expected to be relatively flat, with low rotational barriers. This is due to the local C₂ᵥ symmetry of the BCP cage with respect to the bridge position, meaning the steric environment on either side of the C2-C(substituent) bond is similar.
While specific experimental or high-level computational data for the rotational barrier of the methanol (B129727) group in this compound is not extensively documented in the literature, we can infer its properties from related systems. Computational studies on other bridge-substituted BCPs indicate that the energy barriers for the rotation of small substituents are generally low. For instance, conformational energy minimization data from related bridge-functionalized BCPs suggest that various conformers lie within a narrow energy range, supporting the idea of facile rotation at room temperature. chemrxiv.org
The key dihedral angle to consider is that which defines the rotation of the hydroxymethyl group. The potential energy surface would likely exhibit minima corresponding to staggered conformations of the substituent's hydroxyl group with respect to the C-H bonds of the BCP bridge. The energy maxima would correspond to eclipsed conformations.
Table 1: Estimated Rotational Profile of the Hydroxymethyl Group in this compound Note: These are estimated values based on analogous chemical systems, as specific literature data for this compound is sparse. The energy values represent the relative energy compared to the most stable conformer.
| Dihedral Angle (H-O-C-C) | Conformation | Estimated Relative Energy (kcal/mol) |
| 60°, 180°, 300° | Staggered (Gauche/Anti) | 0 |
| 0°, 120°, 240° | Eclipsed | < 2-3 |
The low rotational barrier suggests that at ambient temperatures, this compound exists as a dynamic mixture of rapidly interconverting conformers rather than being locked in a single orientation. This has important implications for its interaction with biological targets, as it can readily adapt its conformation to fit into a binding pocket.
Molecular Dynamics Simulations and Conformational Sampling
Molecular dynamics (MD) simulations provide a powerful tool to explore the conformational space and dynamic behavior of molecules over time. MD simulations of BCP derivatives confirm the high rigidity of the cage structure itself, while also revealing insights into the flexibility of its substituents. nih.gov
A comparative MD study assessing the rigidity of various bioisosteres, including hydroxyl-substituted BCPs, found that while the BCP cage is more rigid than a benzene (B151609) ring in terms of ring dihedral flexibility, the substituents attached to it exhibit a similar degree of flexibility as they would on a benzene ring. nih.gov This finding is significant because it suggests that replacing a phenyl ring with a BCP scaffold can maintain the necessary conformational freedom for substituents to engage with biological targets.
For this compound, an MD simulation would sample the various rotational states of the hydroxymethyl group. The simulation would show frequent and rapid transitions between the staggered conformers identified in the potential energy surface analysis. The time-averaged distribution of the dihedral angles would reflect the low energy barriers, showing broad peaks around the low-energy staggered conformations.
Table 2: Key Observables from a Hypothetical Molecular Dynamics Simulation of this compound
| Parameter | Expected Observation | Implication |
| BCP Cage RMSD | Low (< 0.5 Å) | The bicyclo[1.1.1]pentane core is structurally very rigid. |
| C2-C(substituent) Bond Length | Minimal Fluctuation | The bond connecting the substituent is stable. |
| H-O-C-C Dihedral Angle | Wide distribution with peaks at staggered positions | Facile rotation of the hydroxymethyl group, low rotational energy barrier. |
| Solvent Accessible Surface Area (SASA) | Fluctuations dependent on substituent conformation | The exposed surface area changes as the hydroxyl group rotates, which can affect solubility and binding. |
The conformational sampling from MD simulations is also crucial for calculating ensemble-averaged properties. For example, properties like the average dipole moment or the potential for hydrogen bonding with surrounding solvent molecules would be influenced by the dynamic orientation of the hydroxyl group. The ability of the hydroxymethyl group to freely rotate and present its hydrogen bond donor and acceptor capabilities in various orientations is a key feature of the molecule's interaction potential.
Spectroscopic and Advanced Analytical Techniques for Structural Elucidation of Bicyclo 1.1.1 Pentan 2 Ylmethanol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the characterization of bicyclo[1.1.1]pentane derivatives, offering detailed insights into the proton and carbon environments within the molecule.
The 1H NMR spectrum of bicyclo[1.1.1]pentane derivatives displays characteristic signals that reflect the unique geometry of the BCP core. For instance, in (3-fluorobicyclo[1.1.1]pentan-1-yl)methanol, the six chemically equivalent bridgehead protons of the BCP cage appear as a doublet at δ 1.99 ppm with a coupling constant (J) of 2.5 Hz. nih.govacs.org The methylene (B1212753) protons of the methanol (B129727) group (CH2OH) resonate as a singlet at δ 3.82 ppm, while the hydroxyl proton appears as a singlet at δ 1.81 ppm. nih.govacs.org In another example, (3-methylbicyclo[1.1.1]pentan-1-yl)methanol, the six bridgehead protons of the BCP moiety are observed as a singlet at δ 1.56 ppm, the methyl protons as a singlet at δ 1.16 ppm, and the methylene protons of the methanol group as a singlet at δ 3.54 ppm. univ.kiev.ua
A representative 1H NMR data table for a substituted bicyclo[1.1.1]pentan-1-yl)methanol derivative is provided below:
Interactive Data Table: 1H NMR Data for (3-Fluorobicyclo[1.1.1]pentan-1-yl)methanol in CDCl3 nih.govacs.org
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 3.82 | s | - | 2H | CH2OH |
| 1.99 | d | 2.5 | 6H | BCP bridgehead protons |
| 1.81 | s | - | 1H | OH |
13C NMR spectroscopy provides crucial information about the carbon framework of bicyclo[1.1.1]pentan-2-ylmethanol and its derivatives. The chemical shifts of the bridgehead and bridging carbons are particularly diagnostic. For example, in (3-methylbicyclo[1.1.1]pentan-1-yl)methanol, the carbon of the methanol group appears in the range of δ 63.29–63.46 ppm, while the bridgehead carbons and the methyl carbon resonate at δ 50.38, 39.67, 36.66, and 18.48 ppm. univ.kiev.ua For 3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid, a related derivative, the carbonyl carbon, bridgehead carbons, and methyl carbon are observed at δ 170.3, 54.3, 51.9, 45.8, and 28.5 ppm. nih.gov
Interactive Data Table: 13C NMR Data for (3-Methylbicyclo[1.1.1]pentan-1-yl)methanol in CDCl3 univ.kiev.ua
| Chemical Shift (δ) ppm | Assignment |
| 63.46 – 63.29 (m) | CH2OH |
| 50.38 | Bridgehead C |
| 39.67 | Bridgehead C |
| 36.66 | Bridgehead C |
| 18.48 | CH3 |
For fluorinated analogues, 19F NMR spectroscopy is a powerful tool for structural confirmation. In the case of 3-fluorobicyclo[1.1.1]pentane-1-carboxylic acid, a sharp singlet is observed at δ -150.3 ppm in the 19F{1H} NMR spectrum, confirming the presence of the fluorine atom. nih.govacs.org This technique is highly sensitive to the electronic environment of the fluorine nucleus, making it invaluable for the characterization of fluorinated BCP derivatives.
Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for the complete assignment of proton and carbon signals, especially in more complex derivatives. rsc.orgbris.ac.uk COSY experiments establish proton-proton correlations, helping to identify adjacent protons. uvic.ca HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range (2-3 bond) correlations between protons and carbons. bris.ac.ukuvic.ca These techniques were instrumental in confirming the structure of various BCP derivatives by providing unambiguous connectivity information. researchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a critical tool for determining the molecular weight and investigating the fragmentation patterns of this compound and its derivatives. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the elemental composition of a molecule. nih.govsemanticscholar.org For example, the calculated mass for the protonated molecular ion [M+H]+ of (3-fluorobicyclo[1.1.1]pentan-1-yl)methanol is 117.0812, which would be confirmed by HRMS analysis. The fragmentation patterns observed in the mass spectrum can also provide valuable structural information, often showing characteristic losses of small molecules or fragments related to the substituents on the BCP core. keaipublishing.com
Infrared (IR) and Raman Spectroscopy for Vibrational Modes
Infrared (IR) and Raman spectroscopy are powerful non-destructive analytical techniques employed to probe the vibrational modes of molecules. These methods provide a molecular fingerprint based on the interaction of light with the molecule's chemical bonds. For this compound, these techniques are instrumental in confirming the presence of its key functional groups and characterizing the unique vibrational modes associated with its rigid, caged structure.
In IR spectroscopy, the absorption of infrared radiation by the molecule is measured at different frequencies, corresponding to the vibrational transitions. In contrast, Raman spectroscopy involves the inelastic scattering of monochromatic light, usually from a laser. The resulting shift in the frequency of the scattered light provides information about the vibrational modes. While some vibrational modes are active in both IR and Raman, others may be exclusively active in one, making the two techniques complementary.
The vibrational spectrum of this compound is dominated by the characteristic vibrations of its alcohol functional group and the bicyclo[1.1.1]pentane (BCP) core. The hydroxyl group gives rise to a strong and typically broad O-H stretching band in the IR spectrum. The position of this band can be sensitive to hydrogen bonding. The C-O stretching vibration of the primary alcohol is also a key diagnostic peak.
The BCP cage itself has a set of characteristic vibrational modes, including C-H stretching, scissoring, twisting, and wagging of the methylene bridges, as well as skeletal vibrations of the cage structure. The high degree of symmetry of the parent BCP molecule is lowered by the substitution at the C2 position, which can lead to the activation of otherwise silent vibrational modes and a more complex spectrum.
Computational methods, particularly Density Functional Theory (DFT), are often employed to calculate the theoretical vibrational spectra of molecules like this compound. dtic.milumass.edu These calculations aid in the assignment of the experimentally observed vibrational bands to specific molecular motions. researchgate.net The agreement between the experimental and calculated spectra can provide a high degree of confidence in the structural elucidation. researchgate.net
Below is a table summarizing the expected characteristic IR and Raman vibrational frequencies for this compound. The exact positions of the bands can vary depending on the physical state of the sample (solid, liquid, or gas) and the solvent used.
| Vibrational Mode | Functional Group/Structural Unit | Expected Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
|---|---|---|---|---|
| O-H Stretch | Alcohol (-OH) | 3200-3600 | Strong, Broad | Weak |
| C-H Stretch (asymmetric) | Methylene (-CH₂) | 2920-2960 | Medium-Strong | Medium-Strong |
| C-H Stretch (symmetric) | Methylene (-CH₂) | 2850-2880 | Medium | Strong |
| C-H Stretch | Bridgehead C-H | ~2980-3050 | Medium | Medium |
| CH₂ Scissoring | Methylene (-CH₂) | 1440-1480 | Medium | Medium |
| O-H Bend | Alcohol (-OH) | 1350-1450 | Medium-Strong | Weak-Medium |
| C-O Stretch | Primary Alcohol (C-OH) | 1000-1075 | Strong | Weak-Medium |
| BCP Skeletal Modes | Bicyclo[1.1.1]pentane cage | 800-1200 | Medium-Weak | Medium-Strong |
Chiroptical Spectroscopic Methods for Enantiomeric Purity Assessment
This compound possesses a stereocenter at the C2 position of the bicyclic cage, meaning it can exist as a pair of enantiomers, (R)- and (S)-Bicyclo[1.1.1]pentan-2-ylmethanol. Chiroptical spectroscopic methods are essential for distinguishing between these enantiomers and for determining the enantiomeric purity of a sample. These techniques rely on the differential interaction of chiral molecules with left and right circularly polarized light.
Vibrational Circular Dichroism (VCD) is a powerful chiroptical technique that measures the difference in the absorption of left and right circularly polarized infrared light by a chiral molecule. numberanalytics.combruker.com While the standard IR spectra of two enantiomers are identical, their VCD spectra are mirror images of each other, exhibiting equal intensity but opposite signs for each vibrational band. nih.gov This makes VCD an unambiguous tool for the determination of the absolute configuration of a chiral molecule. nih.govnih.gov
The absolute configuration of this compound can be determined by comparing the experimentally measured VCD spectrum with the spectrum predicted by quantum chemical calculations, typically using Density Functional Theory (DFT). nih.gov By calculating the theoretical VCD spectra for both the (R) and (S) enantiomers, a direct comparison with the experimental spectrum allows for the confident assignment of the absolute configuration of the synthesized or isolated compound.
Another important application of chiroptical spectroscopy is the assessment of enantiomeric purity, or enantiomeric excess (e.e.). While VCD can be used for this purpose, a more common technique in analytical laboratories is High-Performance Liquid Chromatography (HPLC) coupled with a Circular Dichroism (CD) detector. In this setup, the enantiomers are first separated on a chiral stationary phase in the HPLC column. The eluting enantiomers then pass through the CD detector, which measures their differential absorption of circularly polarized UV-Vis light. The area under the peak for each enantiomer is proportional to its concentration, allowing for the precise determination of the enantiomeric ratio and thus the enantiomeric purity of the sample.
The combination of these chiroptical methods provides a comprehensive toolkit for the stereochemical analysis of this compound, which is crucial for applications where the biological or material properties are dependent on a specific enantiomer.
| Technique | Principle | Application for this compound |
|---|---|---|
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light by chiral molecules. bruker.com | Determination of the absolute configuration ((R) or (S)) by comparison with DFT-calculated spectra. nih.gov Assessment of enantiomeric purity. |
| High-Performance Liquid Chromatography-Circular Dichroism (HPLC-CD) | Separation of enantiomers by chiral HPLC followed by detection based on their circular dichroism. | Quantitative determination of enantiomeric purity and enantiomeric excess (e.e.). |
Strategic Integration of Bicyclo 1.1.1 Pentan 2 Ylmethanol in Complex Molecular Architectures
Role of Bicyclo[1.1.1]pentane Scaffolds in Molecular Design
The application of BCP scaffolds in molecular design is primarily driven by their ability to impart three-dimensionality, modulate molecular geometry, and serve as effective bioisosteres for planar aromatic systems.
The quest to "escape from flatland" in drug discovery has highlighted the importance of incorporating three-dimensional (3D) motifs into molecular design. keaipublishing.comnih.gov Saturated 3D scaffolds like BCP are increasingly utilized to enhance the physicochemical and pharmacokinetic profiles of drug candidates. enamine.net The rigid, non-planar cage structure of BCP introduces a significant degree of sp³ character, which can lead to improved metabolic stability and solubility. enamine.netresearchgate.net This is a departure from the often flat, aromatic structures that have historically dominated medicinal chemistry. bldpharm.com The introduction of BCP-based motifs, including those derived from bicyclo[1.1.1]pentan-2-ylmethanol, allows for the creation of molecules with more defined spatial arrangements of functional groups, which can lead to enhanced potency and selectivity. semanticscholar.orgnih.gov
The BCP core offers a rigid framework that dictates the spatial orientation of its substituents with high precision. When substituted at the bridgehead positions (C1 and C3), the BCP scaffold acts as a rigid linear spacer, with the substituents oriented at a 180° angle to each other. acs.org This geometry closely mimics that of a para-substituted benzene (B151609) ring, making BCP an excellent bioisostere. acs.orgnih.gov However, the distance between the substituents is approximately 1 Å shorter than in the corresponding aromatic system. acs.orgnih.gov
The bond lengths within the BCP cage are also noteworthy, with the bridgehead-bridgehead bond being approximately 1.84-1.92 Å and the bridgehead-methylene bonds being around 1.54 Å. nih.govvulcanchem.com The bond angles are significantly distorted from the ideal tetrahedral angle, contributing to the high strain energy of the molecule. wikipedia.org This rigid and well-defined geometry allows for precise control over the exit vectors of the attached functional groups, a critical aspect in designing molecules that can effectively interact with biological targets.
Geometric Comparison of Scaffolds
| Scaffold | Substituent Exit Vector Angle | Inter-substituent Distance (approx.) | Key Structural Feature |
|---|---|---|---|
| Bicyclo[1.1.1]pentane (1,3-disubstituted) | 180° | ~1.84-1.92 Å | Rigid, linear spacer |
| para-Substituted Benzene | 180° | ~2.8 Å | Planar, aromatic |
| Bicyclo[2.2.2]octane (1,4-disubstituted) | 180° | ~2.9 Å | Rigid, larger spacer |
| Cubane (1,4-disubstituted) | 180° | ~2.7 Å | Highly rigid, cubic |
The replacement of planar aromatic rings, particularly para-substituted phenyl groups, with BCP scaffolds has emerged as a powerful strategy in medicinal chemistry. acs.orgresearchgate.net This bioisosteric replacement can lead to significant improvements in a molecule's physicochemical properties, such as increased aqueous solubility, enhanced metabolic stability, and improved permeability, while often maintaining or even improving biological activity. pharmablock.comacs.orgnih.gov
A notable example is the replacement of a para-substituted fluorophenyl ring in a γ-secretase inhibitor with a BCP moiety. This modification resulted in an equipotent compound with significantly improved aqueous solubility and passive permeability. acs.orgnih.gov The success of this strategy has expanded the application of BCPs beyond simple spacers to valuable components in drug design where reducing aromatic ring count is desirable for optimizing drug-like properties. acs.orgnih.gov The use of BCPs as bioisosteres has been successfully applied in the development of inhibitors for enzymes like LpPLA2 and in modifying existing drugs such as celecoxib. acs.orgresearchgate.net
Property Improvements with BCP Bioisosteres
| Original Compound Class | Aromatic Moiety Replaced | Observed Improvements with BCP | Reference |
|---|---|---|---|
| γ-Secretase Inhibitor | para-substituted fluorophenyl | Increased solubility and permeability | acs.orgnih.gov |
| LpPLA2 Inhibitor | Phenyl | Improved physicochemical profile | researchgate.net |
| Generic Drug Candidates | para-substituted phenyl | Improved solubility and metabolic stability | researchgate.netpharmablock.com |
Derivatization of this compound for Divergent Synthesis
The functional groups on the BCP core, such as the hydroxyl group in this compound, provide a handle for further chemical modifications, enabling the creation of diverse molecular structures.
This compound and other functionalized BCPs are valuable building blocks for exploring a wide range of chemical space. enamine.netnih.gov The hydroxyl group can be readily converted into other functionalities, such as aldehydes, amines, and carboxylic acids, which can then participate in a variety of coupling reactions. univ.kiev.uaresearchgate.net This allows for the divergent synthesis of large libraries of compounds with diverse substitution patterns. escholarship.org The development of synthetic methods to access functionalized BCPs, including those starting from [1.1.1]propellane, has greatly expanded the toolkit for medicinal chemists. researchgate.netrsc.org The ability to generate a multitude of derivatives from a common BCP core is crucial for structure-activity relationship (SAR) studies and the optimization of lead compounds.
Synthesis of Bicyclo[1.1.1]pentane-Containing "Molecular Rods"
The BCP scaffold is an ideal building block for the construction of "molecular rods"—rigid, linear molecules with potential applications in materials science and molecular electronics. nih.govthieme-connect.com These structures leverage the BCP cage as a stiff linker unit. A common strategy for synthesizing these rods involves the Sonogashira cross-coupling reaction. nih.gov
In a representative synthesis, a BCP derivative equipped with a leaving group is coupled with various terminal alkynes to extend the rigid chain. nih.gov For example, molecular rods have been synthesized by the Sonogashira cross-coupling of a functionalized bicyclo[1.1.1]pentane derivative with tolane-based alkynes. nih.gov While these coupling reactions can proceed in near-quantitative yields, the low solubility of the resulting rod-like products can reduce the isolated yields to a range of 50–80%. nih.gov The BCP precursors for these syntheses are typically accessed through multi-step sequences starting from commercially available materials. nih.gov These molecular rods are of interest for studying properties like fluorescence anisotropy when held within host nanocrystals. nih.gov
Advances in High-Throughput Synthesis of Bicyclo[1.1.1]pentane Derivatives
The growing demand for BCP-containing compounds, especially in the pharmaceutical industry, has spurred the development of methods for their rapid and efficient synthesis. acs.orgnih.gov High-throughput and library-based approaches are crucial for exploring the chemical space around this valuable scaffold. researchgate.net
Researchers have leveraged high-throughput automated synthesis platforms to accelerate the development of library-friendly reaction conditions. researchgate.net This has been particularly effective for expanding access to bicyclo[1.1.1]pentylamines (BCPAs), which are sought after as arylamine bioisosteres. researchgate.net One such protocol utilizes a copper-mediated C-N coupling with accessible and stable iodo-BCP building blocks, allowing for the straightforward creation of a library of valuable aniline-like isosteres. researchgate.net
Another significant advancement is a general and scalable reaction between alkyl iodides and [1.1.1]propellane that requires only light, with no need for catalysts or other additives. researchgate.net This clean reaction has been used to prepare a library of over 300 functionalized bicyclo[1.1.1]pentanes on a gram to multi-gram scale, many of which are now used in drug discovery programs. chemrxiv.org
Flow Chemistry Applications
Flow chemistry has emerged as a powerful tool for the synthesis of BCP derivatives, offering enhanced safety, control, and scalability over traditional batch methods. rsc.orgresearchgate.net A key application is the on-demand generation of [1.1.1]propellane, the highly strained and reactive precursor to the BCP core. rsc.org Continuous flow processes allow for the production of [1.1.1]propellane solutions that can be immediately derivatized into a variety of BCP species, achieving throughputs as high as 8.5 mmol per hour and enabling gram-scale production of key building blocks. rsc.orgresearchgate.net
Photochemical reactions in flow are particularly well-suited for BCP synthesis. A notable example is the photochemical addition of propellane to diacetyl, irradiated with 365 nm LEDs. acs.orgnih.gov This mercury-lamp-free process was used to produce approximately 1 kilogram of a diketone BCP precursor within a single day. acs.orgnih.gov Flow technology has also been applied to the synthesis of other important BCP building blocks, such as bench-stable bicyclo[1.1.1]pentane trifluoroborate salts, which are valuable substrates for cross-coupling reactions. acs.org Furthermore, a light-enabled flow reaction between alkyl iodides and propellane provides a clean and direct route to BCP iodides, often with sufficient purity to be used in subsequent steps without purification. researchgate.netresearchgate.net
Scalable Synthetic Protocols
The transition of BCP-containing compounds from research curiosities to clinical candidates requires robust and scalable synthetic methods. chemrxiv.org Significant progress has been made in developing protocols that can deliver BCPs on a multi-gram to kilogram scale. nih.govresearchgate.net
One of the most impactful scalable methods is a light-driven reaction in flow between various alkyl iodides and [1.1.1]propellane. researchgate.net This catalyst-free process is remarkably clean and has been used to synthesize a key BCP-iodide intermediate on an 855-gram scale in a single run. chemrxiv.org
Another cornerstone of scalable BCP synthesis is a two-step process starting with a photochemical flow reaction. acs.orgnih.govresearchgate.net The first step involves the reaction of propellane with diacetyl under 365 nm LED irradiation in a flow reactor to produce 1,1′-(Bicyclo[1.1.1]pentane-1,3-diyl)bis(ethan-1-one). acs.orgnih.gov This step has been scaled to produce roughly 1 kg of the diketone in about 6 hours. acs.org The subsequent haloform reaction of this diketone is performed in batch to yield bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, which was synthesized on a 500-gram scale. acs.orgnih.gov This diacid is a critical precursor for a wide array of medicinally relevant BCP derivatives. acs.orgnih.gov Additionally, practical, scalable methods have been developed for fluoro-substituted bicyclo[1.1.1]pentanes (F-BCPs), with one synthesis yielding 21 grams of a key intermediate in a single run. nih.gov
| Starting Material(s) | Key Reaction Step | Scale | Product | Source(s) |
| [1.1.1]Propellane, Alkyl Iodides | Light-enabled radical addition (Flow) | 855 g | 3-Alkyl-1-iodobicyclo[1.1.1]pentane | chemrxiv.orgresearchgate.net |
| [1.1.1]Propellane, Diacetyl | Photochemical addition (Flow) | ~1 kg | 1,1′-(Bicyclo[1.1.1]pentane-1,3-diyl)bis(ethan-1-one) | acs.orgnih.gov |
| 1,1′-(Bicyclo[1.1.1]pentane-1,3-diyl)bis(ethan-1-one) | Haloform reaction (Batch) | 500 g | Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid | acs.orgnih.gov |
| 3-Chlorocyclobutanone, CHFBr₂ | Cyclization & Carbene insertion | 21 g | 1-Bromo-2,2-difluoro-3-methylbicyclo[1.1.1]pentane | nih.gov |
| [1.1.1]Propellane, Di-tert-butyl azodicarboxylate | Manganese-catalyzed hydrohydrazination | Gram-scale | 1-Bicyclo[1.1.1]pentylamine | researchgate.net |
Q & A
Q. What are the primary synthetic routes to Bicyclo[1.1.1]pentan-2-ylmethanol, and what challenges arise in its purification?
The synthesis often involves radical substitution or functionalization of BCP scaffolds. For example, free-radical substitution on bicyclo[1.1.1]pentane yields predominantly 1-substituted derivatives, but achieving 2-substituted analogs (like the title compound) requires ring contraction strategies from bicyclo[2.1.1]hexane precursors . Challenges include low yields due to steric strain in the BCP core and separation of regioisomers. Purification typically employs silica gel chromatography with optimized solvent systems (e.g., CH₂Cl₂/MeOH with triethylamine additives to mitigate polar group interactions) .
Q. How does this compound serve as a bioisostere for aromatic systems, and what physicochemical advantages does it offer?
The BCP scaffold is a non-classical bioisostere for para-substituted benzene rings, offering enhanced solubility, metabolic stability, and reduced planarity. For instance, replacing phenyl with BCP in γ-secretase inhibitors improved activity and pharmacokinetic properties due to reduced π-stacking and increased three-dimensionality . The methanol group at position 2 enables hydrogen bonding, mimicking hydroxyl or amine functionalities in lead compounds .
Q. What spectroscopic and computational methods are critical for characterizing this compound?
Key techniques include:
- NMR : ¹³C NMR distinguishes bridgehead carbons (δ ~90–100 ppm) and methanol-bearing carbons (δ ~60–70 ppm).
- X-ray crystallography : Resolves strain-induced bond angles (e.g., bridgehead C-C-C ~90°) .
- DFT calculations : Predicts stability and regioselectivity in functionalization reactions . Experimental data should be cross-validated with computational models to resolve ambiguities in stereoelectronic effects .
Advanced Research Questions
Q. How can regioselective 1,3-difunctionalization of this compound be achieved, and what are the limitations?
Recent advances use thiosulfonylation or fluoroalkylation to install diverse groups at the 1,3-positions. For example, Zhu’s group demonstrated 1,3-thiosulfonylation with thiosulfonates (e.g., SCF₃, SAr) under radical conditions, yielding fluorinated BCP derivatives . Limitations include competing side reactions (e.g., over-oxidation of methanol groups) and steric hindrance, which necessitates catalyst optimization (e.g., iridium-based catalysts for hydrogen borrowing alkylation) .
Q. What contradictions exist in reported stability data for BCP derivatives, and how can experimental design address them?
Discrepancies arise in thermal and oxidative stability studies. For example, some reports indicate BCPs decompose above 150°C, while others show stability under similar conditions. These contradictions may stem from impurities (e.g., residual radicals) or solvent effects. Controlled studies using differential scanning calorimetry (DSC) and inert atmospheres are recommended to isolate degradation pathways .
Q. How can computational tools guide the design of this compound derivatives for drug discovery?
Molecular dynamics (MD) simulations and QSAR models predict binding affinity and ADMET profiles. For instance, docking studies with BCP-containing analogs in enzyme active sites (e.g., kinases) highlight improved steric complementarity over planar aromatics. Machine learning models trained on patent data (e.g., 300+ BCP-related patents) can prioritize synthetic routes with high success likelihood .
Q. What strategies mitigate steric strain during late-stage functionalization of this compound?
Strain-release protocols are effective:
- Ring-opening coupling : Use transition metals (e.g., Pd) to insert alkynes or alkenes into the BCP core .
- Photoredox catalysis : Enables C–H activation at bridgehead positions without destabilizing the scaffold .
- Protecting groups : Temporarily mask the methanol group (e.g., silyl ethers) to prevent undesired side reactions during functionalization .
Methodological Guidelines
- Synthetic Optimization : Prioritize low-temperature radical reactions (e.g., AIBN-initiated) to control regioselectivity .
- Data Validation : Cross-reference crystallographic data (CCDC deposition numbers, e.g., 2286523–2286527) with computational models to confirm structural assignments .
- Contradiction Resolution : Replicate conflicting studies under standardized conditions (e.g., inert atmosphere, HPLC-grade solvents) and publish raw data for community analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
